2-Furoylglycine-d3
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Overview
Description
2-Furoylglycine-d3 is a deuterated form of 2-Furoylglycine, a compound that is a recognized biomarker for coffee consumption. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C7D3H4NO4, and it has a molecular weight of 172.15 .
Preparation Methods
The preparation of 2-Furoylglycine-d3 involves synthetic routes that typically include the incorporation of deuterium atoms into the 2-Furoylglycine molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
2-Furoylglycine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Furoylglycine-d3 is used in a variety of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of 2-Furoylglycine in biological samples.
Biology: It is used in metabolic studies to trace the metabolic pathways of 2-Furoylglycine.
Medicine: It is used in clinical research to study the effects of coffee consumption on human health.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-Furoylglycine-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate using mass spectrometry. The molecular targets and pathways involved include glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine .
Comparison with Similar Compounds
2-Furoylglycine-d3 is unique due to its deuterium labeling, which distinguishes it from non-labeled 2-Furoylglycine. Similar compounds include:
2-Furoylglycine: The non-deuterated form, used as a biomarker for coffee consumption.
2,5-Furandicarboxylic acid: Another metabolite found in human urine, used in various biochemical studies.
These compounds share similar metabolic pathways but differ in their specific applications and labeling.
Properties
Molecular Formula |
C7H7NO4 |
---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2-[(3,4,5-trideuteriofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)/i1D,2D,3D |
InChI Key |
KSPQDMRTZZYQLM-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)NCC(=O)O)[2H] |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.